Product packaging for 5,6-dimethyl-1H-indazole(Cat. No.:CAS No. 700-99-2)

5,6-dimethyl-1H-indazole

Cat. No.: B1370287
CAS No.: 700-99-2
M. Wt: 146.19 g/mol
InChI Key: RTTXIIOJRNKQID-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery of the Indazole Scaffold

The journey of the indazole scaffold began in 1883 with its first synthesis by the renowned German chemist Emil Fischer. jmchemsci.com He initially defined the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. jmchemsci.com The discovery of biologically active derivatives, such as the anti-inflammatory drug Benzydamine in the 1960s, catalyzed a surge of interest in creating and testing a variety of substituted indazoles. This historical foundation paved the way for the exploration of numerous indazole-based compounds in modern drug discovery programs.

The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry Research

The indazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can bind to multiple, diverse biological targets, making it an invaluable starting point for drug development. pnrjournal.commyskinrecipes.com The versatility of the indazole core is demonstrated by its presence in several FDA-approved drugs used to treat a range of diseases, from cancer to chemotherapy-induced nausea. pnrjournal.com

Derivatives of indazole have shown a broad spectrum of biological activities, including:

Antitumor nih.gov

Anti-inflammatory nih.gov

Antibacterial and Antifungal nih.gov

Anti-HIV nih.gov

Kinase inhibition nih.govgoogle.com

The significance of the indazole scaffold is underscored by its role as a key component in numerous kinase inhibitors, which are crucial in targeted cancer therapy. nih.govgoogle.com For example, drugs like Axitinib and Pazopanib, used in the treatment of renal cell carcinoma, feature the indazole core. pnrjournal.com The ability of the indazole structure to be readily modified with different functional groups allows chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govpnrjournal.com While research on specific isomers like 5,6-dimethyl-1H-indazole is not as extensive, related dimethyl-substituted indazoles have been investigated as potent inhibitors of enzymes like Fibroblast Growth Factor Receptor (FGFR).

Tautomerism of the 1H-Indazole System and its Influence on Research Directions

A critical chemical feature of the indazole system is annular tautomerism, which significantly influences its synthesis, reactivity, and biological properties. nih.gov Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. jmchemsci.com

Extensive research, including thermodynamic calculations and spectroscopic studies, has established that the 1H-indazole tautomer is the most stable and predominant form. nih.gov The free energy of the 1H-tautomer is lower than that of the 2H-tautomer, making it energetically more favorable. nih.gov This stability has a profound impact on research, as synthetic strategies are often designed to selectively produce the desired 1H- or 2H-isomers, which can exhibit different biological activities. The predominance of the 1H-form means that compounds are often named and studied as 1H-indazole derivatives, as is the case with this compound.

Research Findings on Indazole Derivatives

Detailed research findings on specific indazole derivatives highlight the scaffold's importance.

Derivative ClassResearch FocusKey FindingsReference
Kinase InhibitorsDevelopment of anticancer agents.Indazole derivatives are effective inhibitors of various kinases, including FGFR, Polo-Like Kinase 4 (PLK4), and others involved in tumor growth. nih.govacs.org
Anti-inflammatory AgentsModulation of inflammatory pathways.The scaffold is present in established anti-inflammatory drugs like Benzydamine and continues to be explored for new agents. nih.gov
Synthetic IntermediatesCreation of complex molecules.Derivatives such as 1,2-Di-tert-butyl this compound-1,2-(3H)-dicarboxylate and 4-Bromo-5,6-dimethyl-1H-indazole serve as versatile building blocks in organic synthesis. mdpi.commyskinrecipes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1370287 5,6-dimethyl-1H-indazole CAS No. 700-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIIOJRNKQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618321
Record name 5,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-99-2
Record name 5,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 5,6 Dimethyl 1h Indazole Derivatives

Elucidation of Key Structural Motifs and Pharmacophores within Indazole Frameworks

The indazole core's success as a pharmacophore is largely due to the unique properties of its fused pyrazole (B372694) ring. The two adjacent nitrogen atoms are pivotal, acting as both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen). researchgate.net This feature allows the indazole scaffold to mimic endogenous biomolecules and form key interactions with biological targets, particularly in the ATP-binding pockets of kinases. samipubco.combiotech-asia.org

A critical pharmacophoric role of the indazole moiety is its function as a "hinge-binder." In many protein kinases, the indazole ring inserts into the hinge region, a flexible segment connecting the N- and C-lobes of the kinase domain. The N1-H and N2 atoms form crucial hydrogen bonds with the backbone amide and carbonyl groups of hinge residues. For instance, in fibroblast growth factor receptor 1 (FGFR1), the indazole N-H can form a hydrogen bond with the backbone carbonyl of residue Glu562, while the N2 nitrogen can form another with the backbone NH of Ala564. nih.govtandfonline.com Similarly, in FMS-like tyrosine kinase 3 (FLT3), the indazole structure interacts with the Cys694 residue in the hinge region. tandfonline.com This bidentate hydrogen-bonding capacity provides a strong anchor for inhibitors, making the indazole scaffold a foundational element in the design of potent kinase inhibitors. researchgate.netnih.gov

Impact of Methyl Substitutions at C-5 and C-6 on Molecular Interactions

Substitutions on the benzene (B151609) ring of the indazole core, particularly at the C-5 and C-6 positions, are critical for modulating biological activity, target selectivity, and pharmacokinetic properties. smolecule.com The introduction of methyl groups at both the C-5 and C-6 positions creates the specific 5,6-dimethyl-1H-indazole scaffold, whose unique characteristics are a direct result of the steric and electronic properties of these substituents.

The two methyl groups on the this compound ring impart distinct physicochemical properties.

Steric Effects: The methyl groups introduce steric bulk on the benzene portion of the scaffold. This steric hindrance can influence the molecule's preferred conformation and its ability to fit into a specific binding pocket. It can restrict rotation of adjacent substituents and orient them in a way that either enhances or diminishes binding affinity. Furthermore, the steric presence at C-5 and C-6 can prevent unwanted metabolism at these sites, potentially improving metabolic stability. The influence of such steric and electronic factors is also observed in how substituents at these positions direct the regioselectivity of further chemical modifications, such as N-alkylation. beilstein-journals.orggrafiati.com

The placement of substituents at the C-5 and C-6 positions has been shown to be a decisive factor in the potency and selectivity of indazole-based inhibitors. While direct SAR studies on this compound are specific, broader studies on C-5 and C-6 substitutions provide significant insights.

In the development of antagonists for the CC-Chemokine Receptor 4 (CCR4), SAR studies revealed that only small groups were tolerated at the C-5 and C-6 positions, with C-6 substitution being generally preferred over C-5 or C-7. acs.org This highlights that even small substituents like methyl groups can significantly impact binding.

For glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the type of substituent at C-5 is crucial. One study found that a compound with a methyl group at the C-5 position of the indazole ring had lower activity compared to analogous derivatives with a methoxy (B1213986) group at the same position, suggesting that the electronic properties (e.g., hydrogen bond accepting capacity of the methoxy group) may be more important than the lipophilicity of a methyl group for this specific target. rsc.org

Conversely, in the context of monoamine oxidase B (MAO-B) inhibition, substitutions at C-5 and C-6 have been shown to significantly enhance potency compared to the unsubstituted parent molecule, drawing parallels from SAR studies on isatin (B1672199) inhibitors. researchgate.net

The table below summarizes findings from various studies on C-5 and C-6 substituted indazole derivatives, illustrating the impact of these substitutions on enzyme inhibition.

TargetParent/Reference CompoundC-5/C-6 Substituted DerivativeKey FindingReference
GSK-3β1H-Indazole-3-carboxamide (45) (IC₅₀ = 3.0 μM)5-Methoxy-1H-indazole-3-carboxamide (50)Methoxy group at C-5 significantly increased potency (IC₅₀ = 0.35 μM), while a methyl group at C-5 (48) was less potent than the methoxy derivative. rsc.orgnih.gov
FGFR16-phenylindole fragment6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide (102)Complex substitution at C-6 led to a highly potent FGFR1 inhibitor (IC₅₀ = 30.2 ± 1.9 nM). mdpi.com
CCR4Indazole ArylsulfonamidesC-5 or C-6 substituted analoguesOnly small groups were tolerated at C-5 and C-6, with C-6 substitution generally preferred. acs.org
IDO1Unsubstituted 6-aminoindazoleN-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)Substitution on the C-6 amino group and methylation of the indazole core resulted in potent anti-proliferative activity (IC₅₀ = 0.4 µM in HCT116 cells). rsc.org

Rational Design Approaches for Optimizing this compound Based Compounds

The knowledge gained from SAR studies is fundamental to the rational design of novel and optimized indazole-based therapeutics. nih.gov Approaches such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) are heavily utilized.

In FBDD, small molecular fragments are identified and then grown or linked to create more potent leads. For example, an indazole core might be identified as a key hinge-binding fragment, as was the case in the discovery of FGFR inhibitors. nih.gov Medicinal chemists then use this starting point to explore substitutions on the scaffold, including at the C-5 and C-6 positions, to occupy adjacent pockets and enhance affinity. nih.gov

SBDD relies on the three-dimensional structure of the target protein, often obtained from X-ray crystallography. This allows for the precise design of inhibitors that complement the shape and chemical environment of the active site. For instance, in designing FLT3 inhibitors, the indazole moiety was rationally chosen as a hinge binder, and the rest of the molecule, including substituents on a linked benzimidazole (B57391) core, was optimized to extend into other regions of the ATP-binding site. tandfonline.comnih.gov

The optimization of a lead compound like a this compound derivative involves iterative cycles of design, synthesis, and testing. Chemists systematically modify the structure—for example, by altering the substituents at other positions (like C-3 or N-1) while retaining the 5,6-dimethyl pattern—to improve potency, selectivity against other kinases, and pharmacokinetic properties. nih.gov This process led to the discovery of a 3-substituted indazole derivative, 11k, as a promising multi-target inhibitor for lung squamous cell carcinoma. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1H-Indazole-3-carboxamide
5-Methoxy-1H-indazole-3-carboxamide
5-Methyl-1H-indazole-3-carboxamide
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole

Biological Activities and Pharmacological Targets of Indazole Derivatives with Relevance to Dimethyl Substitution

Enzyme Inhibitory Profiles

The therapeutic utility of indazole derivatives extends to the inhibition of various enzymes that are critical to disease pathogenesis. The structural versatility of the indazole ring allows for the design of potent and selective inhibitors for enzymes involved in DNA repair, immune regulation, and cellular signaling.

A prominent example is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are essential for the repair of single-strand DNA breaks. Niraparib, a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide, is a highly selective and orally available PARP-1 and PARP-2 inhibitor. By blocking PARP-mediated DNA repair, Niraparib is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The indazole-3-carboxamide scaffold has been a fruitful starting point for the development of other novel PARP-1 inhibitors as well.

Indoleamine 2,3-dioxygenase 1 (IDO1) is another key enzyme target for indazole-based compounds. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan and an accumulation of its metabolites, which suppresses the T-cell-mediated immune response. Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. Various substituted 1H-indazole derivatives, including those with dimethyl substitutions, have been developed as potent IDO1 inhibitors, with some also showing dual inhibitory activity against the related enzyme, Tryptophan 2,3-dioxygenase (TDO).

Furthermore, indazole derivatives have been identified as effective inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. Specifically, N2-substituted indazole derivatives have been designed as potent inhibitors of PDE4, an enzyme implicated in inflammatory diseases. One such optimized compound, LZ-14, demonstrated high inhibitory activity against the PDE4D7 isoform.

Compound/Derivative ClassTarget EnzymeSubstitution PatternReported Activity (IC₅₀)
NiraparibPARP-1, PARP-22H-indazole-7-carboxamideHighly selective inhibitor.
1H-Indazole Derivative 35 IDO1, TDO4,6-substituted-1H-indazole0.74 µM (IDO1), 2.93 µM (TDO)
3-substituted 1H-indazole 121 IDO13-carbohydrazide-1H-indazole720 nM
LZ-14 (Z21115)PDE4D7N2-substituted indazole10.5 nM
C5-substituted Indazole DerivativesMonoamine Oxidase B (MAO-B)Substitution at C5 of indazole0.0025–0.024 µM

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan degradation along the kynurenine (B1673888) pathway. nih.govbohrium.com In the context of cancer, overexpression of IDO1 in tumor cells helps them evade the host's immune system. nih.govbohrium.com Consequently, the development of IDO1 inhibitors is a significant area of cancer immunotherapy research. nih.gov

The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov Research into the structure-activity relationships (SARs) of 1H-indazole derivatives has shown that substitutions at the 4- and 6-positions of the indazole ring are critical for their inhibitory activity. nih.gov Docking studies suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the enzyme's active site. nih.gov

While specific inhibitory data for 5,6-dimethyl-1H-indazole against IDO1 is not prominently available in the reviewed literature, studies on closely related analogues provide valuable insights. For instance, a series of novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as IDO1 inhibitors. researchgate.net In one study, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to significantly suppress IDO1 expression in a concentration-dependent manner. researchgate.net Another study on 4,6-disubstituted-1H-indazoles identified a compound (designated as compound 35) with an IC₅₀ value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. bohrium.comnih.gov These findings underscore the potential of dimethyl-substituted indazoles as a class of IDO1 inhibitors.

Table 1: IDO1 Inhibitory Activity of Selected Indazole Derivatives

Compound Target IC₅₀ (Enzymatic Assay) IC₅₀ (Cellular Assay)
4,6-disubstituted-1H-indazole (Compound 35) IDO1 0.74 μM 1.37 μM (HeLa cells)

This table presents data for structurally related compounds to illustrate the potential of the indazole scaffold. Data for this compound was not available in the cited sources.

Protein Arginine Deiminase 4 (PAD4) Inhibition

Protein arginine deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination. nih.gov The dysregulation of PAD4 activity has been implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, as well as in cancer. nih.gov This has made PAD4 an attractive therapeutic target for the development of novel inhibitors. nih.gov

The indazole core has been utilized as a scaffold in the design of PAD4 inhibitors. Research has led to the development of haloacetamidine-based compounds bearing an indazole core as potent and selective PAD4 inhibitors. nih.gov Structure-activity relationship studies have demonstrated that substitutions on the indazole ring can significantly impact both potency and selectivity. For example, the introduction of chloro substituents at various positions of the indazole ring has been explored. A derivative with a chloro substitution at the 6-position resulted in increased potency against PAD4 and a twofold selectivity for PAD4 over PAD3. nih.gov Further optimization led to the identification of a 4,5,6-trichloroindazole derivative as a highly potent PAD4 inhibitor with greater than 10-fold selectivity for PAD4 over PAD3 and more than 50-fold selectivity over PAD1 and PAD2. nih.gov

Although these studies highlight the utility of the indazole scaffold for PAD4 inhibition, specific research and data concerning the activity of this compound as a PAD4 inhibitor are not available in the reviewed scientific literature. The existing data focuses on halogenated derivatives.

Table 2: PAD4 Inhibitory Activity of Selected Chloro-Substituted Indazole Derivatives

Compound Target Selectivity
6-chloro-indazole derivative PAD4 2-fold selectivity for PAD4 over PAD3

This table presents data for structurally related compounds to illustrate the potential of the indazole scaffold. Data for this compound was not available in the cited sources.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. nih.gov The enzyme introduces negative supercoils into DNA, a process crucial for relieving topological stress during replication. nih.gov The development of inhibitors targeting DNA gyrase is a key strategy in combating bacterial infections, including those caused by multi-drug resistant strains. nih.gov

The indazole scaffold has been the basis for the design of novel DNA gyrase inhibitors. nih.gov Structure-activity relationship studies of various indazole analogues have been conducted to optimize their antibacterial activity against Gram-positive bacteria. These studies have led to the identification of indazole derivatives with potent activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov While the indazole core is a recognized pharmacophore for DNA gyrase inhibition, specific inhibitory data and detailed research findings for this compound were not found in the reviewed literature.

Investigations into Anti-infective Properties

The indazole moiety has been investigated for its potential to combat various infectious diseases, with research focusing on its activity against protozoan parasites and bacteria.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov Existing treatments for leishmaniasis are often associated with high toxicity and the emergence of drug-resistant strains, necessitating the search for new therapeutic agents. nih.gov

Indazole derivatives have emerged as a promising class of compounds with potential antileishmanial activity. nih.gov In particular, derivatives of 5-nitroindazole (B105863) have been the subject of several studies. These compounds have demonstrated in vitro activity against various Leishmania species. nih.govresearchgate.net For instance, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with several compounds showing significant inhibitory concentrations and high selectivity indices. nih.gov The most promising of these compounds exhibited an IC₅₀ of 0.46 ± 0.01 µM against amastigotes with a selectivity index of 875. nih.gov Structure-activity relationship studies have indicated that hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core play a key role in improving the selectivity profile. nih.gov

Despite the promising results for nitro-substituted indazoles, there is a lack of specific research and published data on the antileishmanial activity of this compound in the reviewed scientific literature.

Table 3: In Vitro Antileishmanial Activity of a Selected 5-Nitroindazole Derivative

Compound Target Organism IC₅₀ (Amastigotes) Selectivity Index (SI)

This table presents data for a structurally related compound to illustrate the potential of the indazole scaffold. Data for this compound was not available in the cited sources.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, with the rise of multidrug-resistant strains complicating treatment efforts. researchgate.net The discovery of new antitubercular agents with novel mechanisms of action is therefore a critical area of research.

The indazole scaffold has been explored for its potential antitubercular properties. researchgate.netresearchgate.net A study focused on the design and synthesis of 5-nitro indazole acetamides revealed compounds with significant activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net Notably, derivatives incorporating fluorine and a morpholine (B109124) ring exhibited a minimum inhibitory concentration (MIC) as low as 1.6 μg/mL. researchgate.net Molecular docking studies suggested that 5-nitro indazole acetamides with dimethyl aniline (B41778) substitution showed favorable interactions with the target protein 2AQK. researchgate.net Another study reported the synthesis of cyclohexenone and indazole derivatives and their evaluation for antitubercular activity. researchgate.net

While these findings suggest that the indazole nucleus is a viable starting point for the development of antitubercular drugs, specific data regarding the activity of this compound against Mycobacterium tuberculosis were not found in the surveyed literature.

Table 4: Antitubercular Activity of a Selected 5-Nitroindazole Acetamide Derivative

Compound Class Target Organism Minimum Inhibitory Concentration (MIC)

This table presents data for a class of structurally related compounds to illustrate the potential of the indazole scaffold. Data for this compound was not available in the cited sources.

Computational and Theoretical Investigations of 5,6 Dimethyl 1h Indazole and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as a 5,6-dimethyl-1H-indazole analog) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a binding energy score.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, numerous studies on substituted indazole derivatives highlight the utility of this approach. For instance, various indazole analogs have been docked into the active sites of enzymes like aromatase, cyclooxygenase-2 (COX-2), and DNA gyrase to explore their potential as therapeutic agents. nih.govnih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole scaffold and specific amino acid residues within the target's binding pocket.

For example, in a study on substituted indazole derivatives targeting the aromatase enzyme, docking analysis revealed binding energies ranging from -7.7 to -8.0 kcal/mol. nih.gov The interactions predominantly involved hydrogen bonding with residues like Arg115 and hydrophobic interactions with residues such as Met374. nih.gov Similarly, docking of other indazole derivatives into the active site of human COX-2 has been performed to understand their anti-inflammatory potential. nih.gov

A hypothetical molecular docking study of this compound against a kinase target might yield results as depicted in the interactive table below. This table illustrates the type of data generated, including the binding energy and the key interacting residues.

Target Protein Ligand (Analog of this compound) Binding Energy (kcal/mol) Key Interacting Amino Acid Residues Interaction Type
Kinase X5,6-dimethyl-1-(phenyl)-1H-indazole-8.5Lys78, Glu95Hydrogen Bond
Val65, Leu130Hydrophobic
Kinase Y3-amino-5,6-dimethyl-1H-indazole-7.9Asp181Hydrogen Bond, Salt Bridge
Phe168, Ile83Hydrophobic

These simulations are instrumental in the rational design of novel indazole derivatives with improved affinity and selectivity for their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Dimethylated Indazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

A typical QSAR study on dimethylated indazoles would involve a dataset of compounds with known biological activities. Various molecular descriptors would be calculated for each compound, including:

Topological descriptors: Related to the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build the QSAR model. The predictive power of the model is assessed through internal and external validation techniques.

The following interactive table provides a hypothetical example of a dataset that could be used for a QSAR study of dimethylated indazole analogs.

Compound LogP Molecular Weight Dipole Moment (Debye) Biological Activity (IC50, µM)
This compound2.1146.191.815.2
3-amino-5,6-dimethyl-1H-indazole1.8161.202.58.7
5,6-dimethyl-1-(phenyl)-1H-indazole3.5222.292.15.1
3-carboxy-5,6-dimethyl-1H-indazole1.5190.193.222.5

Such models can guide the synthesis of new dimethylated indazoles with potentially enhanced biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating various molecular properties, including optimized geometries, reaction energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound and its analogs, DFT calculations can provide valuable insights into their stability, reactivity, and electronic characteristics. While specific DFT studies on the title compound are scarce, research on substituted indazoles demonstrates the utility of this method. DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to determine the heats of formation, analyze frontier molecular orbitals, and investigate reaction mechanisms of indazole derivatives. mdpi.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated parameters for this compound and its tautomer is presented below to illustrate the kind of information that can be obtained.

Compound Tautomer Total Energy (Hartree) HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
5,6-dimethyl-indazole1H-478.123-6.2-0.85.4
5,6-dimethyl-indazole2H-478.115-6.5-1.15.4

These calculations can help in understanding the relative stability of different isomers and in predicting their reactivity in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor.

In the context of this compound and its analogs, MD simulations are particularly useful for understanding the dynamics of ligand-protein binding. While a docking simulation provides a static picture of the binding pose, an MD simulation can reveal the stability of this pose over time and characterize the flexibility of both the ligand and the protein.

For example, MD simulations have been used to study the unbinding pathways of indazole from the active site of cytochrome P450 2E1, providing insights into the mechanism of ligand egress. nih.gov In another study, MD simulations were used to assess the stability of the binding of a potent indazole derivative to the HIF-1α protein. nih.gov

Key parameters analyzed in an MD simulation of a ligand-protein complex include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

The interactive table below shows a hypothetical summary of results from an MD simulation of a this compound analog in complex with a target protein.

System Simulation Time (ns) Average RMSD of Ligand (Å) Key Flexible Residues (High RMSF) Persistent Hydrogen Bonds
5,6-dimethyl-1-(phenyl)-1H-indazole with Kinase X1001.2Loop region (residues 110-120)Ligand-NH...Glu95-O
3-amino-5,6-dimethyl-1H-indazole with Kinase Y1001.5C-terminal domainLigand-NH2...Asp181-O

MD simulations provide a dynamic perspective on ligand-target interactions, complementing the static views from molecular docking and offering a deeper understanding of the binding process.

Future Research Directions and Prospects for 5,6 Dimethyl 1h Indazole

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

While classical methods for indazole synthesis are well-established, the future of 5,6-dimethyl-1H-indazole research will rely on the development of more efficient, versatile, and environmentally benign synthetic strategies. The focus will be on methodologies that allow for the precise and diverse functionalization of the indazole core, enabling the creation of extensive compound libraries for biological screening.

Future efforts in this area should concentrate on several key approaches:

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, offer powerful tools for the late-stage functionalization of the indazole ring. nih.gov Research should be directed towards applying these reactions to introduce a wide array of substituents at various positions of the this compound scaffold, thereby generating novel derivatives with diverse chemical properties.

C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as a highly atom-economical and efficient strategy in organic synthesis. astrazeneca.com The development of regioselective C-H functionalization methods for the this compound core would provide a direct route to novel analogues without the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: These emerging synthetic techniques provide access to unique reactive intermediates under mild conditions. eurekaselect.com Exploring photo- and electrochemical routes for the synthesis and derivatization of this compound could lead to the discovery of novel chemical transformations and the efficient construction of complex molecular architectures.

Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and reaction optimization. nih.gov Developing flow-based synthetic routes for this compound and its derivatives will be crucial for the rapid and reproducible production of these compounds for further investigation. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Indazole Derivatives
MethodologyKey AdvantagesPotential Application for this compoundReference
Palladium-Catalyzed AminationGood functional group compatibility, mild reaction conditions.Efficient construction of N-substituted derivatives. jmchemsci.com
Copper-Catalyzed CyclizationLower catalyst loading, proceeds at lower temperatures.Versatile approach for the synthesis of the core indazole ring. astrazeneca.com
Silver-Mediated C-H AminationEfficient for the synthesis of 3-substituted indazoles.Direct functionalization at the C3 position. nih.gov
Photocatalysis/ElectrochemistrySustainable, access to unique reactivity.Novel pathways for cyclization and functionalization. eurekaselect.com
Flow ChemistryIncreased safety, scalability, and reproducibility.Rapid synthesis of libraries of derivatives for screening. nih.gov

Advanced SAR Studies Utilizing High-Throughput Screening and Computational Methods

A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is essential to unlock their therapeutic potential. Future research should move beyond traditional, incremental modifications and embrace modern, high-throughput approaches to efficiently map the SAR landscape.

Key directions for advanced SAR studies include:

High-Throughput Screening (HTS): The development of robust and miniaturized biological assays will enable the rapid screening of large libraries of this compound derivatives against a wide range of biological targets. nih.govjsr.org This will facilitate the identification of initial "hit" compounds with desired biological activities.

Combinatorial Chemistry: The use of combinatorial chemistry techniques, including parallel synthesis, will allow for the rapid generation of focused libraries of this compound analogues for SAR exploration. nih.gov

Computational Modeling and Docking: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the binding modes of this compound derivatives with their biological targets. jmchemsci.comdistantreader.org These computational tools can guide the rational design of more potent and selective analogues. For instance, molecular docking studies have been used to investigate the binding interactions of related dimethyl-phenyl-indazolyl ethanone (B97240) derivatives with the active site of the DNA gyrase enzyme. distantreader.org

Table 2: Key Parameters for SAR Studies of this compound Derivatives
ParameterMethod of InvestigationExpected OutcomeReference
Potency (IC₅₀/EC₅₀)High-Throughput Screening (HTS), In vitro biological assaysIdentification of compounds with high affinity for the target. nih.govjmchemsci.com
SelectivityScreening against a panel of related targets.Identification of compounds with minimal off-target effects. nih.gov
Binding ModeMolecular Docking, X-ray CrystallographyUnderstanding the key interactions between the compound and the target. distantreader.org
Physicochemical PropertiesComputational prediction, Experimental determination (solubility, logP, etc.)Optimization of drug-like properties. astrazeneca.com

Exploration of Emerging Pharmacological Targets and Undiscovered Mechanisms of Action

The broad biological activity of the indazole scaffold suggests that this compound derivatives may interact with a diverse range of pharmacological targets. civilica.com Future research should aim to identify novel targets and elucidate the underlying mechanisms of action for this specific class of compounds.

Promising areas for exploration include:

Kinase Inhibition: Many indazole-containing compounds are known to be potent kinase inhibitors. civilica.com Screening of this compound libraries against a broad panel of kinases could lead to the discovery of novel inhibitors for the treatment of cancer and other diseases. civilica.com

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. Investigating the activity of this compound derivatives at various GPCRs could reveal new therapeutic opportunities.

Epigenetic Targets: Emerging evidence suggests that small molecules can modulate epigenetic processes. Exploring the effects of this compound compounds on epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases, could open up new avenues for drug discovery.

Phenotypic Screening: Unbiased phenotypic screening of this compound libraries in relevant cellular or disease models can help to identify novel biological activities and uncover unexpected mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Dimethylated Indazole Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. astrazeneca.comnih.gov These powerful computational tools can be applied to accelerate the discovery and optimization of this compound-based drug candidates.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to build predictive models for various properties of this compound derivatives, such as their biological activity, toxicity, and pharmacokinetic profiles. nih.gov These models can then be used to prioritize the synthesis and testing of the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with desired properties. nih.gov These models can explore a vast chemical space and propose new molecular structures that are likely to be active and have favorable drug-like properties.

Reaction Prediction and Synthesis Planning: AI tools can assist in the development of novel synthetic routes for this compound derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. nih.gov

Analysis of High-Content Screening Data: ML algorithms are well-suited for analyzing the large and complex datasets generated by high-content screening and other modern biological assays, helping to identify subtle patterns and correlations that may not be apparent to human researchers.

The future of research on this compound is bright, with numerous opportunities to develop novel therapeutic agents. By embracing modern synthetic methods, advanced SAR techniques, the exploration of new biological targets, and the power of artificial intelligence, the scientific community can unlock the full potential of this promising chemical scaffold.

Q & A

Q. What are the established synthetic routes for 5,6-dimethyl-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) followed by hydrazine hydrate-mediated ring closure under reflux in DMF is a common approach . Key variables include solvent choice (e.g., DMF vs. iPrOH), temperature (80–120°C), and stoichiometry of hydrazine. Yield optimization requires monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for removing byproducts like unreacted hydrazine derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H/¹³C-NMR : Methyl groups at positions 5 and 6 appear as singlets (δ ~2.3–2.5 ppm for CH₃). Aromatic protons in the indazole ring show characteristic splitting patterns (e.g., doublets for H-4 and H-7) .
  • X-ray crystallography : Resolve the planar indazole core and methyl substituents. For example, analogous indazole derivatives exhibit bond angles of ~120° at the fused benzene-pyrazole ring .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 147.1) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests should assess:
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (typically >200°C for indazoles).
  • Photostability : UV-Vis exposure (λ = 254–365 nm) to detect photodegradation products.
  • Humidity sensitivity : Storage under inert atmospheres (argon) or desiccants (silica gel) prevents hydrolysis of the indazole ring. Preliminary data suggest methyl groups enhance steric protection, improving stability compared to unsubstituted indazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Methodological Answer :
  • Targeted modifications : Introduce substituents at N-1 (e.g., alkylation) or C-3 (e.g., carboxylation) to modulate lipophilicity and binding affinity. For example, esterification at C-3 (e.g., isobutyl carboxylate) enhances blood-brain barrier penetration in neuroactive analogs .
  • Computational docking : Use DFT (density functional theory) to model electronic properties (e.g., HOMO/LUMO energies) and predict interactions with enzymes (e.g., kinases, cytochrome P450). The methyl groups may sterically hinder binding to off-target receptors .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods). For instance, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake .
  • Metabolic differences : Use liver microsome assays to compare metabolic stability across species (e.g., human vs. murine CYP450 isoforms). Methyl groups may reduce oxidative metabolism, extending half-life .
  • Data triangulation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential maps. Methyl groups increase electron density at the indazole core, influencing π-π stacking interactions .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict solubility and aggregation behavior. Tools like GROMACS or AMBER are suitable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.